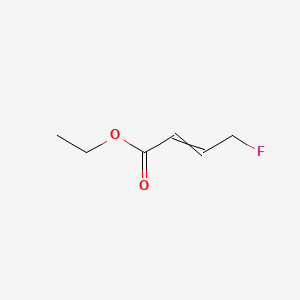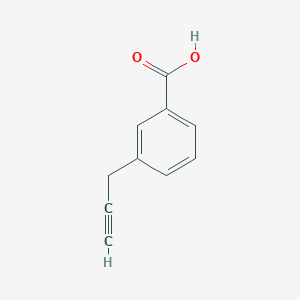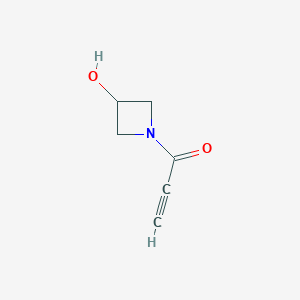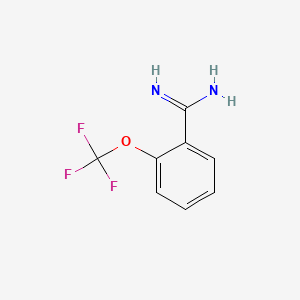
2-(Trifluoromethoxy)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethoxy)benzimidamide is a chemical compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzimidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzimidamide typically involves the introduction of the trifluoromethoxy group to a benzimidamide precursor. One common method involves the reaction of 2-nitroaniline with trifluoromethoxybenzene under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethoxy)benzimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidamide compounds .
Applications De Recherche Scientifique
2-(Trifluoromethoxy)benzimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethoxy)benzimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and lipophilicity, which can influence its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Trifluoromethoxy)benzimidamide include other trifluoromethoxy-substituted benzimidamides and related derivatives. Examples include:
- 2-(Trifluoromethoxy)benzenesulphonamide
- Trifluoromethylpyridines
- Trifluoromethoxybenzoic acids
Uniqueness
This compound is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring high stability and specific interactions with biological targets .
Propriétés
Numéro CAS |
784105-47-1 |
|---|---|
Formule moléculaire |
C8H7F3N2O |
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
2-(trifluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H3,12,13) |
Clé InChI |
BTANPKGHNRNSDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=N)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)
![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)
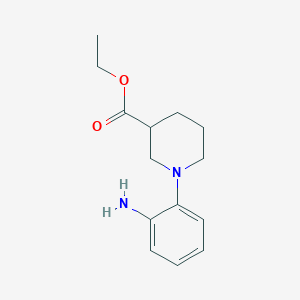
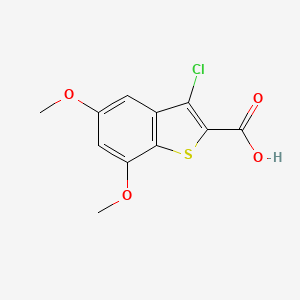
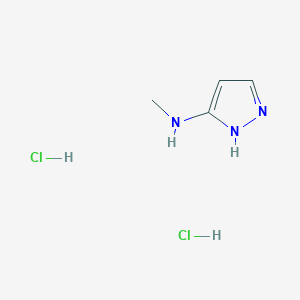
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
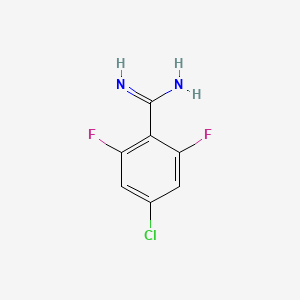
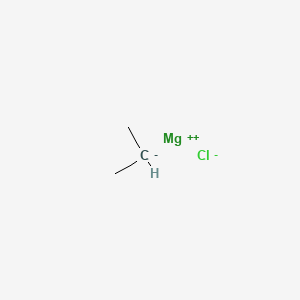
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
